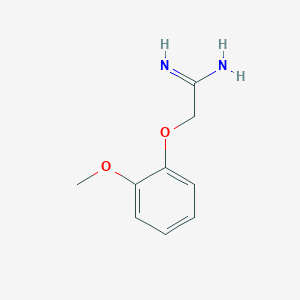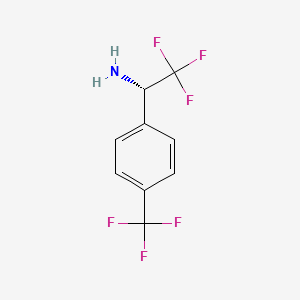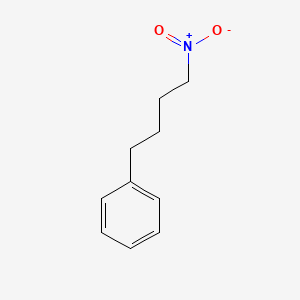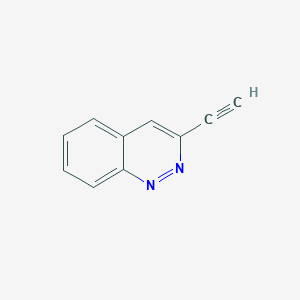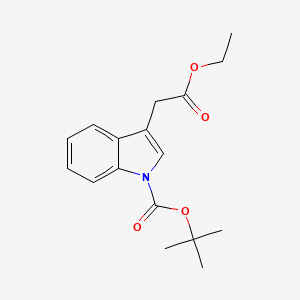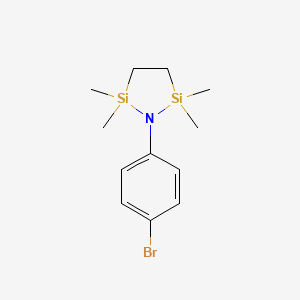
1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine
概要
説明
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry reactions. For example, the bromophenyl group in these compounds can participate in further chemical reactions, such as Suzuki cross-coupling, which is a palladium-catalyzed reaction used to form carbon-carbon bonds.Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray crystallography and quantum chemical investigations . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.科学的研究の応用
Radiochemical Synthesis
1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine derivatives have been utilized in radiochemical synthesis. For example, alkylation of ethyl 2-(2,2,5,5-tetramethyl-[1,2,5,]azadisilolidine-1-yl)propionate with [11C]CH3I led to the formation of α-[3-11C]aminoisobutyric acid. This compound is used in amino acid transport studies, indicating its potential in biochemical research and diagnostic imaging (Oberdorfer et al., 1993).
Radical Cyclisation in Synthesis
Compounds with 2-(2-Bromophenyl)ethyl groups, similar to the this compound, have been used as building blocks in radical cyclisation reactions onto azoles. This process synthesizes tri- and tetra-cyclic heterocycles, indicating its significance in creating complex organic compounds, potentially useful in pharmaceuticals (Allin et al., 2005).
Reactions with Disilacyclobutane Derivatives
This compound and related compounds have shown reactivity in various organosilicon chemistry contexts. Reactions of similar compounds like 1,1,3,3-tetramethyl-1,3-disilacyclobutane with different reagents demonstrate the scope of these compounds in organosilicon synthesis and their potential applications in developing new materials or chemical intermediates (Devine et al., 1975).
Antiviral Compound Synthesis
Derivatives of this compound have been explored in the synthesis of antiviral compounds. For instance, research on 2,4-diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine, a compound related to the azadisilolidine derivatives, demonstrated its potential in inhibiting retrovirus replication, highlighting its relevance in antiviral drug development (Hocková et al., 2003).
Novel Morpholine Synthesis
The synthesis of novel morpholine derivatives has been achieved using compounds related to this compound. Such advancements indicate the role of these derivatives in creating new morpholine structures, which are valuable in various chemical and pharmaceutical contexts (D’hooghe et al., 2006).
β-Lactam Antibiotic Synthesis
Optically active β-lactams, which are crucial in antibiotic development, have been synthesized using chiral silylimines derived from derivatives of 1-(4-Bromophenyl)-2,2,5,5-tetetramethyl-1,2,5-azadisilolidine. These β-lactams are significant in the pharmaceutical industry for their role in developing new antibiotics (Andreoli et al., 1991).
Anticancer Drug Design
In the quest for new anticancer drugs, analogues of compounds structurally related to this compound have been examined. These studies aim to understand the relationship between molecular structure and anticancer activity, paving the way for the design of more effective cancer therapies (Sosnovsky et al., 1986).
Polymerization Studies
Research involving derivatives of this compound has contributed to advancements in polymer science. For instance, studies on anionic polymerization techniques and end-functionalized polymers provide insights into the synthesis of novel polymeric materials, which are crucial in various industrial applications (Ji et al., 2007).
Intermediates in Organic Synthesis
Derivatives of this compound have been used as key intermediates in the synthesis of various organic compounds. Their role in creating complex molecules is crucial for the development of new drugs and chemicals (Hou et al., 2016).
Cinchona Alkaloid Mediated Synthesis
Compounds with structures similar to this compound have been synthesized using cinchona alkaloids, leading to the formation of enantiomerically pure compounds. This approach is significant in the field of asymmetric synthesis, which is crucial in pharmaceutical manufacturing (Martelli et al., 2011).
Organometallic Chemistry Applications
The synthesis and reactions of organometallic compounds involving derivatives of this compound contribute to the development of novel materials and catalysts in organometallic chemistry. This research has implications for various industrial and chemical processes (Wrackmeyer et al., 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNSi2/c1-15(2)9-10-16(3,4)14(15)12-7-5-11(13)6-8-12/h5-8H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTKSMQOPRBFQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CC[Si](N1C2=CC=C(C=C2)Br)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNSi2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



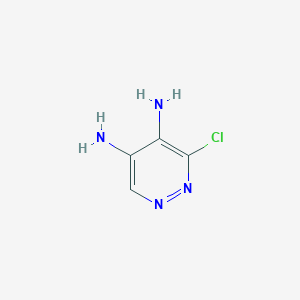

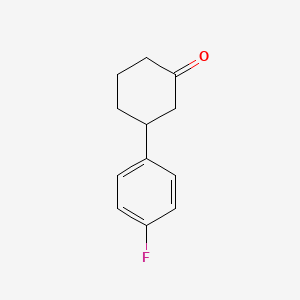
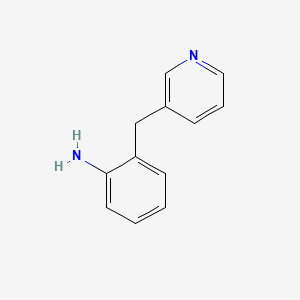

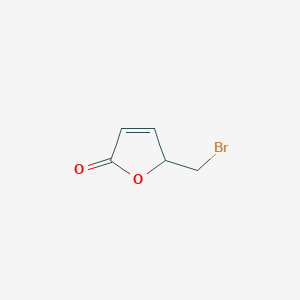
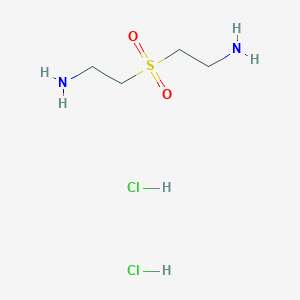
![6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3284456.png)
